molecular formula C8H18N2O2S2 B6899089 N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide

N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide

Cat. No.: B6899089
M. Wt: 238.4 g/mol
InChI Key: QUNPYIRHSQVJIZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .

Properties

IUPAC Name

N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S2/c1-4-5-8-10(6-7-13-8)14(11,12)9(2)3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNPYIRHSQVJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1N(CCS1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide typically involves the reaction of 2-propyl-1,3-thiazolidine with dimethylamine and a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine, sulfur dioxide, and a suitable base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in modulating biochemical pathways and enzyme activities .

Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents. It has demonstrated potential in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2-propyl-1,3-thiazolidine-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group enhances its solubility and stability, making it a valuable compound in various applications .

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